molecular formula C8H7N3 B1336117 2-(1H-pyrazol-1-yl)pyridine CAS No. 25700-11-2

2-(1H-pyrazol-1-yl)pyridine

Cat. No. B1336117
Key on ui cas rn: 25700-11-2
M. Wt: 145.16 g/mol
InChI Key: XXTPHXNBKRVYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569592B2

Procedure details

2-Hydrazinopyridine (7.6 g, 70 mmol), malondialdehyde-bis-(dimethylacetal) (11.5 mL, 70 mmol) and HCl (10 M, 7 mL) in EtOH (100 mL) were heated at 75° C. After 2 h, the resulting reaction mixture was cooled to ambient temperature and concentrated in vacuo to a give a brown solid. This was suspended in H2O (100 mL) and EtOAc (100 mL), and NaHCO3 added until there was no further effervescence. The EtOAc layer was then separated and the aqueous layer shaken with EtOAc (3×100 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford 2-(1H-pyrazol-1-yl)pyridine as a brown oil which was used without further purification. MS (ESI) 147 (M+H)+
Quantity
7.6 g
Type
reactant
Reaction Step One
[Compound]
Name
malondialdehyde-bis-(dimethylacetal)
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].Cl.[C:10]([O-])(O)=O.[Na+].[CH3:15][CH2:16]O>O.CCOC(C)=O>[N:1]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH:15]=[CH:16][CH:10]=[N:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
malondialdehyde-bis-(dimethylacetal)
Quantity
11.5 mL
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the aqueous layer shaken with EtOAc (3×100 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to
CUSTOM
Type
CUSTOM
Details
a give a brown solid
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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